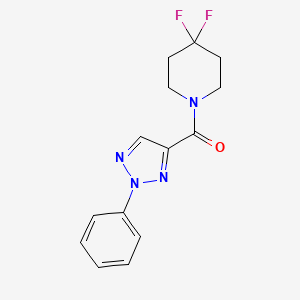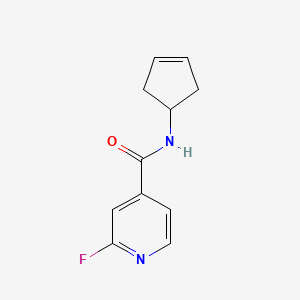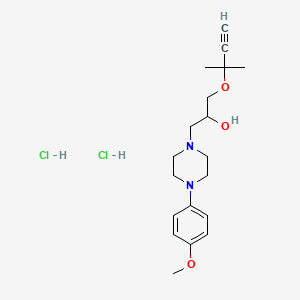![molecular formula C15H16ClF3N4O2 B2488100 1-[5-({[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolyl]-3-(dimethylamino)-2-propen-1-one CAS No. 338422-61-0](/img/structure/B2488100.png)
1-[5-({[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolyl]-3-(dimethylamino)-2-propen-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This chemical entity belongs to a class of compounds that exhibit diverse biological and chemical properties. The synthesis and study of such molecules are crucial for the development of new materials, pharmaceuticals, and understanding molecular interactions.
Synthesis Analysis
The synthesis of similar compounds involves multi-step chemical processes that may include condensation reactions, protection and deprotection of functional groups, and the use of specific reagents to introduce or modify particular structural features. For example, the synthesis of related pyrazoline and pyridine derivatives often requires the strategic use of nucleophilic substitution reactions and cyclization processes (Prajapati & Thakur, 2005).
Molecular Structure Analysis
Molecular structure determination is typically achieved through spectroscopic methods and crystallographic studies. These techniques allow for the elucidation of the configuration, conformation, and overall molecular geometry, which are essential for understanding the compound's chemical behavior and reactivity. For instance, X-ray crystallography has been used to determine the structure of similar compounds, providing insights into their stereochemistry and molecular interactions (Kumarasinghe, Hruby, & Nichol, 2009).
Chemical Reactions and Properties
The chemical reactivity of this compound can be influenced by its functional groups, such as the isoxazolyl and dimethylamino groups. These moieties can participate in various chemical reactions, including nucleophilic addition, electrophilic substitution, and cycloaddition reactions, leading to a wide range of derivatives with different properties (Roman, 2013).
Scientific Research Applications
Heterocyclic Compound Synthesis : This chemical is used in the synthesis of various heterocyclic compounds. For instance, reactions with nucleophiles like methanol and phenylhydrazine result in the formation of various acyclic and heterocyclic derivatives, which are significant in medicinal chemistry (Sokolov & Aksinenko, 2010).
Role in Antimicrobial and Analgesic Activities : Derivatives of this compound have been synthesized and evaluated for their antimicrobial, anti-inflammatory, and analgesic activities. Some of these derivatives have shown significant activity, comparable to standard drugs (Rajanarendar, Nagi Reddy, Rama Krishna, Rama Murthy, Reddy, & Rajam, 2012).
Synthesis of Isoxazolyl Pyrimidine and Thiazolidinones : This compound has been used in the synthesis of a series of isoxazolyl pyrimidine diones and isoxazolyl thiazolidinones, which have potential biological activities (Rajanarendar, Afzal, & Karunakar, 2003).
Agricultural Applications : It's also involved in the synthesis of derivatives with applications in agriculture, such as insecticides. Certain modifications in its structure can result in compounds with broad-spectrum insecticidal properties (Samaritoni, Babcock, Schlenz, & Johnson, 1999).
Synthesis of Antitumor Agents : One of its derivatives has been used in the synthesis of Nilotinib, an antitumor agent. This demonstrates the compound's utility in the development of cancer therapies (Wang Cong-zhan, 2009).
properties
IUPAC Name |
(E)-1-[5-[[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]methyl]-4,5-dihydro-1,2-oxazol-3-yl]-3-(dimethylamino)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClF3N4O2/c1-23(2)4-3-13(24)12-6-10(25-22-12)8-21-14-11(16)5-9(7-20-14)15(17,18)19/h3-5,7,10H,6,8H2,1-2H3,(H,20,21)/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUBQJLXMNPTEPZ-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C1=NOC(C1)CNC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C(=O)C1=NOC(C1)CNC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClF3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[5-({[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolyl]-3-(dimethylamino)-2-propen-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-3-[4-[3-(furan-2-yl)-1H-pyrazol-5-yl]piperidin-1-yl]naphthalene-1,4-dione](/img/structure/B2488017.png)


![3-[4-(4-Morpholinyl)butoxy]benzaldehyde hydrochloride](/img/structure/B2488030.png)
![2-ethoxy-N-{3-[3-(piperidin-1-ylcarbonyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl}benzamide](/img/structure/B2488031.png)

![2-(4,6-dioxo-2,3-diphenylhexahydro-5H-pyrrolo[3,4-d]isoxazol-5-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B2488033.png)
![3,6-dihydro-2H-[1,4]dioxino[2,3-f]indole-7-carboxylic acid](/img/structure/B2488034.png)
![2-(3-butyl-2,4-dioxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-chloro-2-methylphenyl)acetamide](/img/no-structure.png)
![N-benzyl-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide](/img/structure/B2488036.png)

![2-chloro-N-{4-[chloro(difluoro)methoxy]phenyl}acetamide](/img/structure/B2488038.png)

![3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B2488040.png)